molecular formula C16H14N6O5S B2407007 N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide CAS No. 1091462-70-2

N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide

Cat. No.: B2407007
CAS No.: 1091462-70-2
M. Wt: 402.39
InChI Key: BAUBEIGDLUXJBO-UHFFFAOYSA-N
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Description

N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide is a synthetic compound notable for its complex structure and potential applications in various fields of scientific research, particularly in chemistry, biology, and medicine. Its unique molecular architecture suggests a capacity to engage in diverse chemical interactions, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide involves multiple steps typically starting with the formation of the oxadiazole ring, followed by thiolation, and subsequent acylation. Precise reaction conditions, such as solvent selection, temperature control, and the use of catalysts, are critical to optimize yields and purity.

Industrial Production Methods: : In industrial settings, the production of this compound may involve scalable synthetic techniques including continuous flow reactions, microwave-assisted synthesis, and the use of automated reactors to ensure consistency and efficiency in larger batches. Optimization of reaction parameters is essential to minimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially forming oxo-derivatives.

  • Reduction: : Reduction reactions may target specific functional groups within the molecule, such as nitro or carbonyl groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are possible, affecting the aromatic and heterocyclic moieties.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogens (e.g., bromine, chlorine), acids, bases.

Major Products Formed: : The major products depend on the specific reactions undertaken, with potential formation of modified heterocycles, functionalized aromatic rings, and various reduced forms.

Scientific Research Applications

N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide has several noteworthy applications:

  • Chemistry: : Used as a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: : Potential use in enzyme inhibition studies and bioassays due to its diverse functional groups.

  • Medicine: : Investigated for pharmacological activities such as antimicrobial, antiviral, and anticancer properties.

  • Industry: : Utilized in the development of new materials, including polymers and coatings, thanks to its robust structure.

Mechanism of Action

The mechanism by which N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide exerts its effects involves binding to specific molecular targets, potentially including enzymes and receptors. This interaction can inhibit or modify biological pathways, resulting in its observed pharmacological activities. Detailed mechanistic studies would identify the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N'-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzohydrazide stands out compared to similar compounds due to its unique combination of functional groups, which confer a broad range of chemical reactivity and biological activity.

Similar Compounds

  • N'-(2-(5-methyl-1,3,4-oxadiazol-2-yl)acetyl)benzohydrazide: : Shares the oxadiazole and hydrazide moieties but lacks the dioxopyrimidine ring.

  • 2-(5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)-1,3,4-oxadiazole: : Similar heterocyclic structure but different substitution pattern.

By harnessing the unique properties of this compound, researchers can continue to explore its potential, making significant advancements in various scientific domains.

Properties

IUPAC Name

N'-[2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O5S/c23-11-6-7-22(15(26)17-11)8-13-19-21-16(27-13)28-9-12(24)18-20-14(25)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,24)(H,20,25)(H,17,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUBEIGDLUXJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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